REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[Si](C)(C)C)(=O)=O.[F-].[Cs+].[P:25]([O-:28])([O-:27])[O-:26].[C:29](#N)[CH3:30].[CH3:32][CH2:33]OC(C)=O>>[CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[P:25](=[O:28])([O:27][CH2:29][CH3:30])[O:26][CH2:32][CH3:33] |f:1.2|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
Pet. Ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |